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molecular formula C11H14ClN B8512762 1,2,3,4-Tetrahydro-4-phenylpyridinium chloride CAS No. 84473-59-6

1,2,3,4-Tetrahydro-4-phenylpyridinium chloride

Cat. No. B8512762
M. Wt: 195.69 g/mol
InChI Key: JBZWJMSEWXZHOS-UHFFFAOYSA-N
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Patent
US06303593B1

Procedure details

A mixture of 20.5 g (104.9 mmol) of 4-phenyltetrahydropyridine hydrochloride (Aldrich) and 0.5 g of 10% Pd/C in 40 mL of H2O and 160 mL of EtOH was stirred under hydrogen at 45 psi for 2 h. The reaction mixture was then filtered though a thin pad of celite eluting with EtOH and H2O. The filtrate was concentrated and the residue was stirred in 75 mL of ether. To it at 0° C. was added 5 g of solid NaOH. The layers were separated and the aqueous layer was extracted with ether. The combined organic fractions were washed with sat'd NaCl solution, dried over Na2SO4, filtered and the filtrate was concentrated. The residue was crystalized from cold heptane to give 10 g of the title compound. 1H NMR (CDCl3) δ7.33 (t, 2H, J=7.7 Hz), 7.25-7.28 (m, 3H), 6.90 (bs, 1H), 3.65 (d, 2H, J=12.6 Hz), 3.04 (d of d,2H, J=13.0, 2.5 hz), 2.78 (t of d, 1H, J=12.1, 3.2 Hz), 2.21-2.30 (m,2H), 2.05 (d, 2H, J=14.0 Hz).
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH:8]2[CH:13]=[CH:12][NH:11][CH2:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>O.CCO.[Pd]>[C:2]1([CH:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C1CCNC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
160 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen at 45 psi for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered though a thin pad of celite
WASH
Type
WASH
Details
eluting with EtOH and H2O
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
STIRRING
Type
STIRRING
Details
the residue was stirred in 75 mL of ether
ADDITION
Type
ADDITION
Details
To it at 0° C. was added 5 g of solid NaOH
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
WASH
Type
WASH
Details
The combined organic fractions were washed with sat'd NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystalized from cold heptane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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